Vitamin K1 chromenol
Overview
Description
Vitamin K1 chromenol, also known as phylloquinone, is a fat-soluble vitamin that plays a crucial role in the synthesis of blood clotting factors. It is primarily found in green leafy vegetables and is essential for maintaining proper blood coagulation and bone health. The compound is characterized by its 2-methyl-1,4-naphthoquinone structure with a phytyl side chain at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1 chromenol typically involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride. The process involves the formation of a carbon-carbon bond between the naphthoquinone and the phytol side chain .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes the extraction of phytol from natural sources, followed by its condensation with 2-methyl-1,4-naphthoquinone. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Vitamin K1 chromenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.
Substitution: The phytyl side chain can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones.
Scientific Research Applications
Vitamin K1 chromenol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying quinone chemistry and electron transfer processes.
Biology: The compound is essential for the carboxylation of glutamate residues in proteins, which is crucial for blood clotting.
Medicine: this compound is used to treat and prevent bleeding disorders caused by vitamin K deficiency. It is also being studied for its potential role in bone health and cardiovascular disease prevention.
Industry: The compound is used in the formulation of dietary supplements and fortified foods
Mechanism of Action
Vitamin K1 chromenol acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamate residues in specific proteins. This carboxylation is essential for the activation of blood clotting factors II, VII, IX, and X. The compound binds to the enzyme and facilitates the transfer of carbon dioxide to the glutamate residues, converting them into gamma-carboxyglutamate. This modification allows the clotting factors to bind calcium ions, which is necessary for their activation and function .
Comparison with Similar Compounds
Vitamin K2 (Menaquinone): Similar structure but with an isoprenyl side chain instead of a phytyl side chain. It has a longer half-life and is more effective in bone health.
Vitamin K3 (Menadione): Lacks a side chain and is water-soluble.
Uniqueness: Vitamin K1 chromenol is unique due to its specific role in blood clotting and its presence in dietary sources. Unlike Vitamin K2, which is produced by bacteria in the gut, Vitamin K1 is primarily obtained from plant sources. Its specific structure allows it to be efficiently utilized by the body for the synthesis of clotting factors .
Properties
IUPAC Name |
2,5-dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33-31/h7-8,17-19,21-24,32H,9-16,20H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEMAIWRPCYZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955606 | |
Record name | 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34044-00-3 | |
Record name | Vitamin K1 chromenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034044003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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